molecular formula C16H34O B1446001 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol CAS No. 203633-15-2

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol

Cat. No.: B1446001
CAS No.: 203633-15-2
M. Wt: 273.63 g/mol
InChI Key: BXWNKGSJHAJOGX-SAQPIRCFSA-N
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Description

It is a fatty alcohol with the molecular formula CD3(CD2)14CH2OH and a molecular weight of 273.63 g/mol . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the hexadecanol molecule, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hexadecanol (2,2,3,3…16,16,16-D31) can be synthesized through the reduction of hexadecanoic acid (palmitic acid) using deuterated reducing agents. The reaction typically involves the use of lithium aluminum deuteride (LiAlD4) as the reducing agent under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of N-Hexadecanol (2,2,3,3…16,16,16-D31) involves the catalytic hydrogenation of deuterated hexadecanoic acid. The process uses a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C), to achieve the reduction. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion of the acid to the alcohol .

Chemical Reactions Analysis

Types of Reactions

N-Hexadecanol (2,2,3,3…16,16,16-D31) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hexadecanol (2,2,3,3…16,16,16-D31) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hexadecanol (2,2,3,3…16,16,16-D31) involves its interaction with lipid membranes. The deuterated alcohol integrates into the lipid bilayer, affecting its fluidity and permeability. This can influence various cellular processes, such as signal transduction and membrane protein function. The presence of deuterium atoms enhances the stability of the compound, making it a valuable tool in studying lipid dynamics and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hexadecanol (2,2,3,3…16,16,16-D31) is unique due to its deuterium content, which provides enhanced stability and allows for detailed studies using NMR spectroscopy. This makes it particularly valuable in research applications where isotopic labeling is required .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWNKGSJHAJOGX-SAQPIRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The synthesis of starting materials (1)-(3) is known in the art. To prepare the next intermediate, (4), 9 g (44 mmol) of (3), 20 ml of ethylene glycol, 100 ml of benzene and 3 mg of p-toluene sulfonic acid were refluxed overnight with a Dean-Stark. After evaporation of the solvent and separation on a silica gel column, 9.2 g of the cetal (4) were obtained.
[Compound]
Name
( 3 )
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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